(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS 2548967-22-0) is a sterically demanding, unnatural aliphatic amino acid building block characterized by its unique β,β-dicyclopropyl substitution pattern. In industrial and medicinal chemistry procurement, it is primarily valued as a highly specialized precursor for solid-phase peptide synthesis (SPPS) and the construction of small-molecule protein-protein interaction modulators (PPIm). The dual cyclopropyl rings provide a rigid, highly lipophilic side chain that is exceptionally resistant to cytochrome P450-mediated oxidative metabolism. This compound is critical for drug discovery campaigns targeting deep hydrophobic pockets—such as the IL-17A dimer interface—where standard aliphatic amino acids fail to provide the necessary balance of target affinity, metabolic stability, and Rule of 5 (Ro5) compliance [1].
Generic substitution with standard branched or cyclic aliphatic unnatural amino acids—such as Boc-L-tert-leucine, Boc-L-valine, or Boc-L-cyclohexylalanine—frequently compromises late-stage drug optimization due to a strict trade-off between target affinity and metabolic clearance. Standard straight-chain or singly-branched alkyl groups are highly susceptible to hepatic hydroxylation, leading to rapid in vivo clearance and poor half-life. Conversely, substituting with larger, more lipophilic rings (like cyclohexyl or adamantyl) often excessively increases the overall molecular weight and lipophilicity (LogP), pushing the final active pharmaceutical ingredient (API) outside of Rule of 5 parameters and destroying oral bioavailability. The β,β-dicyclopropyl motif uniquely resolves this by providing dense steric bulk for optimal hydrophobic pocket occupation while maintaining a compact, metabolically inert profile, making it indispensable for achieving oral efficacy in challenging targets [1].
In the optimization of IL-17A protein-protein interaction modulators, replacing earlier lipophilic substituents (such as benzhydrylglycine derivatives) with the dicyclopropylalanine moiety resulted in a profound improvement in metabolic stability. Compounds incorporating this specific unnatural amino acid demonstrated low intrinsic clearance in human liver microsomes (HLM) and achieved a highly favorable predicted human clearance rate of 1.5 mL/min/kg. This metabolic inertness directly enabled the transition from rapidly cleared early hits to viable, long-acting clinical development candidates [1].
| Evidence Dimension | Predicted human hepatic clearance |
| Target Compound Data | 1.5 mL/min/kg (for the dicyclopropylalanine-derived clinical candidate) |
| Comparator Or Baseline | Benzhydrylglycine and simpler aliphatic derivatives (exhibited rapid metabolic clearance preventing oral viability) |
| Quantified Difference | Shift from metabolically unstable to highly stable (low clearance of 1.5 mL/min/kg) |
| Conditions | Human liver microsomes (HLM) clearance assays and in vivo pharmacokinetic scaling |
Procuring this specific amino acid building block is essential for synthesizing APIs that require a long pharmacokinetic half-life and resistance to hepatic degradation.
Achieving oral bioavailability in protein-protein interaction modulators is notoriously difficult due to the large molecular size typically required for target affinity. The incorporation of the dicyclopropylalanine building block allowed researchers to maximize hydrophobic contacts within the target pocket without inflating the molecular size or polar surface area (PSA) beyond Rule of 5 limits. As a result, the optimized dicyclopropylalanine-containing candidate achieved 26% oral bioavailability in rat models and complete absorption of solutions, a critical threshold that bulkier or more polar comparators failed to reach [1].
| Evidence Dimension | Oral bioavailability (F%) |
| Target Compound Data | 26% oral bioavailability in rat models |
| Comparator Or Baseline | Heavier lipophilic substituents (which violate Ro5 and exhibit negligible oral absorption) |
| Quantified Difference | Achievement of 26% oral bioavailability while maintaining nanomolar target affinity |
| Conditions | In vivo rat pharmacokinetic models (oral dosing) |
This compound allows medicinal chemists to build necessary steric bulk into a drug candidate without sacrificing the physicochemical properties required for oral administration.
The unique geometry of the β,β-dicyclopropyl group provides dense, compact steric bulk that is highly effective at occupying deep hydrophobic pockets, such as those found at the IL-17A cytokine dimer interface. When compared to standard linear or branched aliphatic amino acids, the dicyclopropylalanine motif yielded compounds with significantly higher potency. This structural feature was identified as the optimal capping group to drive potent, nanomolar inhibition of the IL-17A interaction, outperforming other amino acid variants explored during the multiparameter optimization process [1].
| Evidence Dimension | Target binding affinity / PPI inhibition potency |
| Target Compound Data | Potent nanomolar inhibition of IL-17A |
| Comparator Or Baseline | Standard amino acid portions (which lacked sufficient steric packing or metabolic stability) |
| Quantified Difference | Identified as the optimal substituent for maximizing both potency and stability simultaneously |
| Conditions | IL-17A protein-protein interaction assays and X-ray crystallographic profiling |
Buyers targeting challenging, flat, or highly lipophilic protein interfaces should select this compound to maximize binding affinity through optimized steric packing.
This compound is the premier building block for synthesizing small-molecule inhibitors targeting challenging PPI interfaces, such as the IL-17A dimer. Its unique physicochemical properties allow chemists to achieve the high lipophilicity required for target affinity while strictly maintaining Rule of 5 compliance and oral bioavailability, making it ideal for late-stage medicinal chemistry optimization [1].
In peptide drug discovery, standard aliphatic side chains (e.g., leucine or valine) are often sites of rapid cytochrome P450-mediated oxidation. Incorporating Boc-protected dicyclopropylalanine into peptidomimetic sequences provides a sterically similar but highly oxidation-resistant alternative, significantly extending the in vivo half-life and reducing hepatic clearance of the resulting therapeutic [1].
During structure-activity relationship (SAR) campaigns aimed at probing deep hydrophobic pockets, this compound serves as a critical structural tool. It allows research teams to decouple target affinity from metabolic liability, providing a compact, rigid, and metabolically inert moiety that outperforms traditional cycloalkyl or branched-chain amino acids in complex drug scaffolds [1].